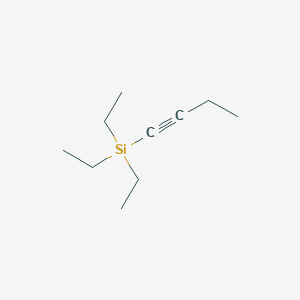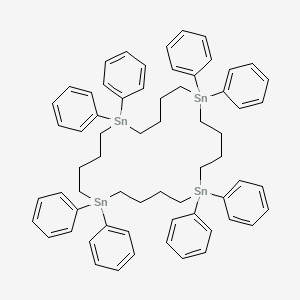![molecular formula C10H11NO5S2 B14414470 Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate CAS No. 84334-21-4](/img/structure/B14414470.png)
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is a chemical compound with a complex structure that includes a benzoate group, a sulfamoyl group, and a methylsulfanyl carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method involves the reaction of methyl benzoate with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoate derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in redox reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-methoxy-5-sulfamoylbenzoate: Similar structure but with a methoxy group instead of a methylsulfanyl group.
Methyl 5-sulfamoyl-2-methoxybenzoate: Another similar compound with a different substitution pattern.
Uniqueness
Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate is unique due to the presence of the methylsulfanyl carbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Número CAS |
84334-21-4 |
|---|---|
Fórmula molecular |
C10H11NO5S2 |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
methyl 2-(methylsulfanylcarbonylsulfamoyl)benzoate |
InChI |
InChI=1S/C10H11NO5S2/c1-16-9(12)7-5-3-4-6-8(7)18(14,15)11-10(13)17-2/h3-6H,1-2H3,(H,11,13) |
Clave InChI |
GYJJWMBJTVFQQZ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


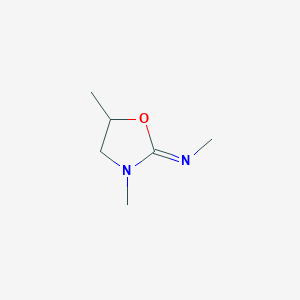
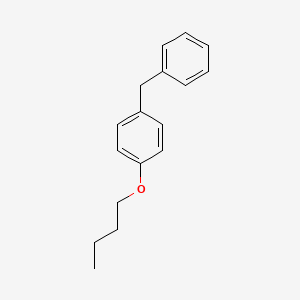
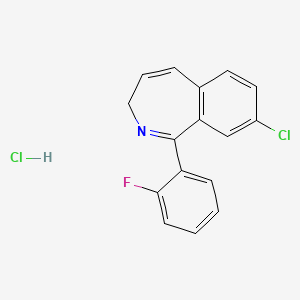
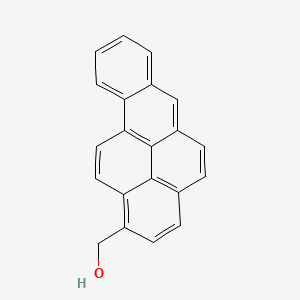
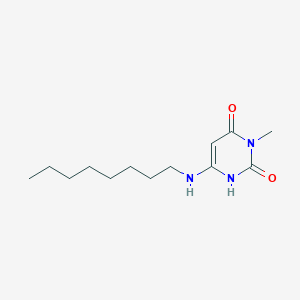
![3,5-Dibromo-4-[(4-chloronaphthalen-1-yl)oxy]aniline](/img/structure/B14414427.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
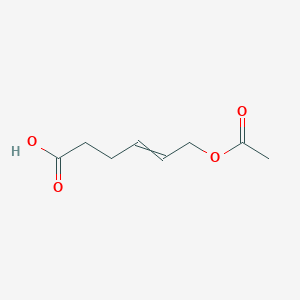

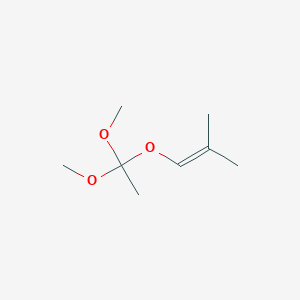
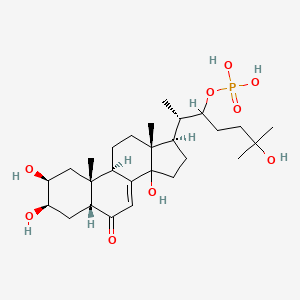
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
